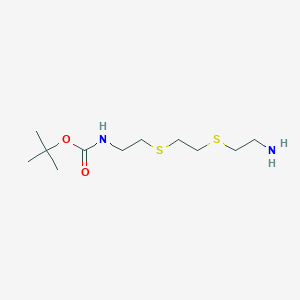

1-(叔丁氧羰基氨基)-3,6-二硫代-8-辛胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of amino acids with a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids .Chemical Reactions Analysis

Boc-protected amino acids have been used as starting materials in dipeptide synthesis . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acid ionic liquids have been studied . They are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .科学研究应用

- Application : Researchers have prepared room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids (Boc-AAILs). These protected AAILs serve as starting materials for dipeptide synthesis using common coupling reagents. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without requiring additional base, yielding dipeptides in just 15 minutes .

Peptide Synthesis and Amino Acid Ionic Liquids (AAILs)

安全和危害

未来方向

作用机制

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, where the Boc group serves as a protecting group for amines .

Mode of Action

The compound interacts with its targets through its multiple reactive groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This interaction results in the formation of a Boc-protected amino acid, which can then be used in peptide synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . Specifically, it is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .

Pharmacokinetics

It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These properties may impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of dipeptides in satisfactory yields . The compound enhances amide formation in the Boc-AAILs without the addition of a base, leading to the synthesis of dipeptides .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and solvent . For instance, the compound is a clear and nearly colorless to pale yellow liquid at room temperature . Its miscibility in various solvents may also affect its action, efficacy, and stability .

属性

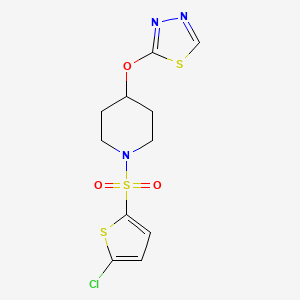

IUPAC Name |

tert-butyl N-[2-[2-(2-aminoethylsulfanyl)ethylsulfanyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2S2/c1-11(2,3)15-10(14)13-5-7-17-9-8-16-6-4-12/h4-9,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOAMIHHMUJOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCCSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(t-Butyloxycarbonyl-amino)-3,6-dithio-8-octaneamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)

![6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3008784.png)

![3-oxo-2-phenyl-5-propyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3008791.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)

![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B3008800.png)

![2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008803.png)